Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by a complex substitution pattern. Its structure includes a 2-methyl group on the benzofuran core, a bromine atom at position 6, and a (2-chloro-4-fluorophenyl)methoxy group at position 4. This compound belongs to a class of molecules studied for diverse biological activities, including cytotoxicity, antifungal, and antiviral effects .
Properties
IUPAC Name |
ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClFO4/c1-3-24-19(23)18-10(2)26-16-8-14(20)17(7-13(16)18)25-9-11-4-5-12(22)6-15(11)21/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMPSUGMQVWGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C=C(C=C3)F)Cl)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound belongs to the benzofuran class, characterized by a fused benzene and furan ring structure. Its specific structure includes a bromo substituent, a methoxy group, and a chloro-fluorophenyl moiety, which contribute to its biological properties. The synthesis typically involves multi-step organic reactions that have been optimized for yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has shown significant activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCC1806 | 5.93 | Induction of apoptosis |
| HeLa | 5.61 | VEGFR-2 inhibition |
| A549 | Not specified | Cytotoxicity |
The mechanism of action involves the induction of apoptosis in cancer cells, as demonstrated through flow cytometry assays. For instance, treatment with this compound resulted in a dose-dependent increase in apoptotic cell populations in HCC1806 cells, indicating its potential as a therapeutic agent against breast cancer.
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
These findings suggest that the compound could be developed further as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Study on Anticancer Mechanisms
A study published in Journal of Medicinal Chemistry explored the anticancer mechanisms of benzofuran derivatives. This compound was tested for its ability to inhibit VEGFR-2 kinase activity, which is crucial for tumor angiogenesis. The results indicated that at concentrations of 100 µM, the compound inhibited VEGFR-2 activity by approximately 38%, demonstrating its potential as an antiangiogenic agent .
Antimicrobial Efficacy Study
Another study focused on the antimicrobial efficacy of various benzofuran derivatives, including our compound of interest. The results highlighted that this compound had notable MIC values against multi-drug resistant strains, suggesting its utility in addressing the growing concern of antibiotic resistance .
Comparison with Similar Compounds
Substituent Variations on the Benzyloxy Group
The substituent on the benzyloxy group significantly impacts biological activity and physicochemical properties.
Key Observations :
- Di-substituted Halogens: The target compound’s 2-chloro-4-fluorophenyl group introduces both steric hindrance and electron-withdrawing effects, which may enhance binding specificity compared to mono-substituted analogs .
- Lipophilicity : The fluorine atom in the 2-fluorophenyl analog (XLogP3 = 6.4) suggests high lipophilicity, which correlates with membrane permeability but may reduce solubility .
Variations in the Benzofuran Core
Key Observations :
- 2-Methyl vs.
- Propenoxy Linkers: Compounds with unsaturated chains (e.g., propenoxy) exhibit extended conjugation, which may enhance UV detection or photostability .
Ester Group Modifications
Key Observations :
- Ethyl vs. Methyl Esters : Ethyl esters generally increase lipophilicity, prolonging metabolic half-life but reducing aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
